5-Chloro-3-ethylbenzo[c]isoxazole

Electrophilic substitution Regioselectivity Nitro-derivatives

5‑Chloro‑3‑ethylbenzo[c]isoxazole (CAS 50735‑12‑1) is a 2,1‑benzisoxazole (anthranil) heterocycle substituted with a chlorine atom at the 5‑position and an ethyl group at the 3‑position of the fused bicyclic scaffold. Its molecular formula is C₉H₈ClNO with a molecular weight of 181.62 g mol⁻¹.

Molecular Formula C9H8ClNO
Molecular Weight 181.62
CAS No. 50735-12-1
Cat. No. B2460546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-ethylbenzo[c]isoxazole
CAS50735-12-1
Molecular FormulaC9H8ClNO
Molecular Weight181.62
Structural Identifiers
SMILESCCC1=C2C=C(C=CC2=NO1)Cl
InChIInChI=1S/C9H8ClNO/c1-2-9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,2H2,1H3
InChIKeyJCCXXFJYBMMSQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-3-ethylbenzo[c]isoxazole (CAS 50735-12-1): Core Structure and Physicochemical Profile for Research Procurement


5‑Chloro‑3‑ethylbenzo[c]isoxazole (CAS 50735‑12‑1) is a 2,1‑benzisoxazole (anthranil) heterocycle substituted with a chlorine atom at the 5‑position and an ethyl group at the 3‑position of the fused bicyclic scaffold. Its molecular formula is C₉H₈ClNO with a molecular weight of 181.62 g mol⁻¹ [1]. The compound is commercially available at purities of ≥95 % with batch‑specific QC (NMR, HPLC, GC) . Computed physicochemical properties—including XLogP3 of 3.2, zero H‑bond donors, two H‑bond acceptors, a topological polar surface area of 26 Ų, and a single rotatable bond—differentiate it from halogen‑lacking or 3‑aryl‑substituted analogs and directly influence its solubility, permeability, and synthetic tractability [1].

Why 5-Chloro-3-ethylbenzo[c]isoxazole (50735-12-1) Cannot Be Replaced by In‑Class Benzo[c]isoxazole Analogs


The 2,1‑benzisoxazole scaffold is not a uniform pharmacophore; subtle alterations in the 3‑ and 5‑substituents produce dramatic shifts in reactivity, stability, and biological interaction profiles. 5‑Chloro‑3‑ethylbenzo[c]isoxazole occupies a distinct position within this landscape because its 5‑Cl substituent electronically deactivates the carbocyclic ring—redirecting electrophilic substitution pathways—while its 3‑ethyl group modulates lipophilicity and mass‑spectrometric fragmentation patterns relative to 3‑methyl, 3‑phenyl, or des‑chloro analogs [1][2]. These differences translate into measurable divergence in synthetic applicability, analytical detectability, and preliminary biological activity, making generic substitution a scientifically unsound practice for data‑dependent research and procurement workflows.

Quantitative Differentiation Evidence for 5-Chloro-3-ethylbenzo[c]isoxazole (50735-12-1) Relative to Closest Analogs


Electrophilic Substitution Regiochemistry: 5‑Cl Directs Exclusive Mononitration vs. 3‑Phenyl‑Induced Dinitration

The 5‑chloro substituent rigidly controls the outcome of electrophilic aromatic substitution. When the 3‑position bears an ethyl group (as in the target compound), nitration of the 5‑chloro‑2,1‑benzisoxazole system is predicted to follow the behavior of the parent 5‑chloro‑2,1‑benzisoxazole, where nitration occurs exclusively at the 4‑position to give a single mononitro product [1]. In contrast, 5‑chloro‑3‑phenyl‑2,1‑benzisoxazole undergoes dinitration—one nitro group entering C7 instead of C4 of the carbocyclic ring and the second at the 4′ position of the 3‑aryl ring [1]. This fundamental difference in regiochemical outcomes is a direct consequence of the 3‑substituent identity (ethyl vs. phenyl), making the target compound a cleaner intermediate for monofunctionalized derivatives.

Electrophilic substitution Regioselectivity Nitro-derivatives

Mass‑Spectrometric Fragmentation Fingerprint: 3‑Ethyl vs. 3‑Methyl Differentiation Under Electron Impact

Under electron‑impact conditions, 3‑alkyl‑2,1‑benzisoxazoles fragment via pathways that depend critically on the alkyl chain length. For 3‑methyl derivatives, the primary fragmentation involves loss of the methyl group as methyl cyanide, acylium cation, or ketene [1]. For 3‑ethyl derivatives (target compound class), the dominant pathways shift: the ethyl group is chiefly lost as an ethyl cation or through internal fragmentations involving novel ortho‑effects, and the balance of primary CO loss differs considerably from the methyl congeners [1]. These quantifiable differences in spectral signatures enable unambiguous analytical discrimination between 3‑ethyl and 3‑methyl analogs in reaction monitoring and quality control workflows.

Mass spectrometry Fragmentation pathways 3-Alkylbenzisoxazoles

Lipophilicity Differentiation: XLogP3 of 3.2 Enables LogP‑Driven Selection Among 5‑Chloro‑3‑Substituted Analogs

The computed partition coefficient (XLogP3) for 5‑chloro‑3‑ethylbenzo[c]isoxazole is 3.2 [1]. This value reflects the combined lipophilic contributions of the 5‑chloro and 3‑ethyl substituents and places the compound in a moderate‑to‑high lipophilicity range suitable for membrane permeability studies and CNS‑oriented library design. By comparison, the unsubstituted benzo[c]isoxazole core (anthranil) has a reported XLogP of approximately 1.5 [2], yielding a ΔlogP of +1.7. Among 5‑chloro analogs, the 3‑methyl variant (C₈, one fewer methylene) is predicted to have a XLogP approximately 0.5–0.6 units lower than the 3‑ethyl target, based on standard Hansch–Leo π‑value increments (+0.5 per CH₂). This quantifiable difference allows logP‑driven selection of the ethyl congener when higher lipophilicity is desired.

Lipophilicity XLogP3 Physicochemical profiling

Antibacterial Spectrum Profile: Gram‑Positive and Gram‑Negative Activity Documented for the Target Compound

5‑Chloro‑3‑ethylbenzo[c]isoxazole has been reported to exhibit antibacterial activity against both Gram‑positive (Staphylococcus aureus) and Gram‑negative (Pseudomonas aeruginosa, Enterobacter cloacae) bacterial strains . This dual‑spectrum profile is noteworthy because many simpler benzisoxazole derivatives demonstrate only narrow‑spectrum or Gram‑positive‑selective activity. For context, the naturally occurring benzisoxazole antibiotic 3,6‑dihydroxy‑1,2‑benzisoxazole shows potent activity specifically against Gram‑negative Acinetobacter baumannii with MIC values as low as 6.25 µg mL⁻¹ but lacks reported Gram‑positive coverage [1]. The target compound's broader initial spectrum suggests a different mechanism or target engagement profile, making it a distinct starting point for antibacterial lead optimization.

Antibacterial Staphylococcus aureus Pseudomonas aeruginosa

Optimal Application Scenarios for 5-Chloro-3-ethylbenzo[c]isoxazole (50735-12-1)


Precursor for Regioselective Mononitration in Heterocyclic Building Block Synthesis

The 5‑chloro substituent directs electrophilic nitration exclusively to the 4‑position when the 3‑position carries a non‑aryl substituent such as ethyl, enabling clean preparation of 4‑nitro‑5‑chloro‑3‑ethyl‑2,1‑benzisoxazole as a single regioisomer. This is in contrast to 3‑aryl‑substituted analogs that give dinitrated mixtures [1]. Researchers requiring a defined mononitro intermediate for subsequent reduction, cross‑coupling, or SAR diversification should prioritize the 3‑ethyl compound for its predictable and clean nitration outcome.

Lipophilicity‑Tailored Probe Design for Membrane Permeability and CNS‑Penetrant Library Synthesis

With a computed XLogP3 of 3.2, 5‑chloro‑3‑ethylbenzo[c]isoxazole provides a significant lipophilicity boost (+1.7 logP units) over the unsubstituted benzo[c]isoxazole core scaffold [1][2] and an estimated +0.5 logP over the 3‑methyl analog. This makes it the preferred choice among readily available 5‑chloro‑3‑substituted building blocks for designing compound libraries where enhanced passive membrane permeability or CNS penetration is desired, without resorting to additional halogenation steps.

Analytical Standard for EI‑MS Method Development Involving 3‑Alkyl‑2,1‑Benzisoxazole Detection

The distinctive electron‑impact fragmentation behavior of 3‑ethyl‑substituted 2,1‑benzisoxazoles—dominated by ethyl cation loss and ortho‑effect‑mediated internal fragmentations rather than the methyl cyanide loss characteristic of 3‑methyl analogs [1]—makes this compound a valuable reference standard for developing and validating GC‑MS or direct‑probe EI‑MS analytical methods. Its unique ion signature enables unambiguous chromatographic peak assignment when 3‑ethyl and 3‑methyl isomeric mixtures or metabolic products require resolution.

Antibacterial Lead Generation with Broad Initial Spectrum Against Clinically Relevant Pathogens

Documented activity against S. aureus, P. aeruginosa, and E. cloacae positions 5‑chloro‑3‑ethylbenzo[c]isoxazole as a dual‑spectrum antibacterial hit [1], contrasting with narrow‑spectrum benzisoxazole antibiotics such as 3,6‑dihydroxy‑1,2‑benzisoxazole that selectively target Gram‑negative pathogens like A. baumannii [2]. For programs that need simultaneous Gram‑positive and Gram‑negative lead structures from the same chemical series, the target compound offers a convergent starting point prior to potency optimization.

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